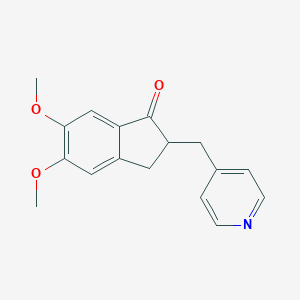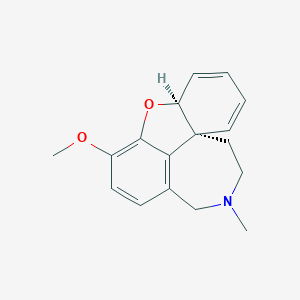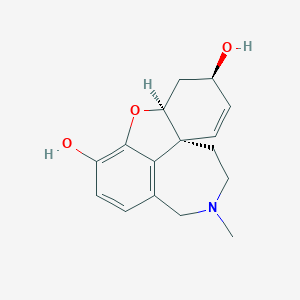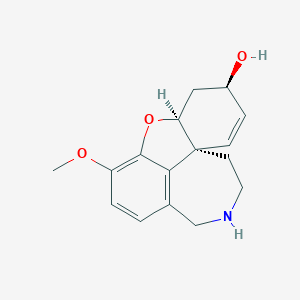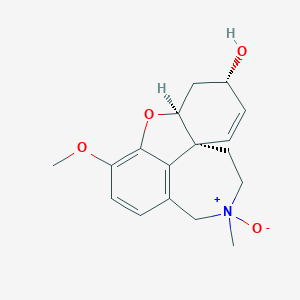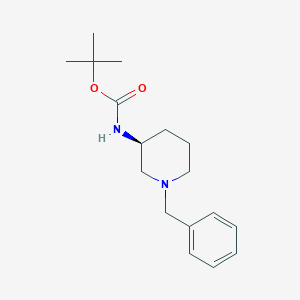
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Vue d'ensemble
Description
“(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate” can be analyzed using X-ray diffraction . The crystal structure of human butyrylcholinesterase in complex with N-((1-benzylpiperidin-3-yl)methyl)-N-methylnaphthalene-2-sulfonamide has been solved .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate” can be found in chemical databases .Applications De Recherche Scientifique
Structural Characterization and Hydrogen Bond Interactions
One area of application involves the structural characterization of carbamate derivatives, including similar compounds to "(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate". For example, the study of two carbamate derivatives highlighted the importance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture, which is crucial for understanding molecular interactions and designing drugs with specific binding properties (Das et al., 2016).
Novel Synthetic Pathways
Research has also focused on developing new synthetic pathways for creating carbamate derivatives, which serve as intermediates for natural products and potential therapeutic agents. For instance, a study on the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate from L-Serine shows the compound's relevance in producing cytotoxic agents against human carcinoma cell lines, demonstrating the compound's potential in cancer research (Tang et al., 2014).
Chiral Synthesis and Stereoselectivity
Another significant application is in the field of chiral synthesis, where the stereoselective preparation of carbamate derivatives is crucial for developing enantiomerically pure compounds. The efficient chiral inversion mediated by Boc-involved neighboring group participation highlights the utility of such compounds in simplifying synthesis processes and improving yield and purity, essential for pharmaceutical applications (Li et al., 2015).
Photoredox-Catalyzed Reactions
Photoredox catalysis represents a modern application area, where carbamate derivatives are used in amination reactions to assemble complex molecules like 3-aminochromones. This method showcases the versatility of carbamate derivatives in facilitating mild conditions for bond formation, broadening the scope of their application in synthesizing biologically active molecules (Wang et al., 2022).
Enantioselective and Asymmetric Synthesis
The enantioselective synthesis of carbamate derivatives, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, for use as building blocks in protease inhibitors, demonstrates the compound's role in designing novel therapeutic agents. This research highlights the importance of asymmetric synthesis techniques in creating compounds with potential pharmaceutical applications (Ghosh et al., 2017).
Safety And Hazards
Orientations Futures
Piperidine derivatives have been the subject of numerous scientific studies due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring new applications of piperidine derivatives in the pharmaceutical industry .
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-benzylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXSEZUQISPRL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441541 | |
| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |
CAS RN |
216854-24-9 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(phenylmethyl)-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216854-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1-Benzyl-3-N-Boc-aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



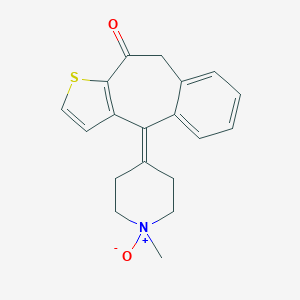
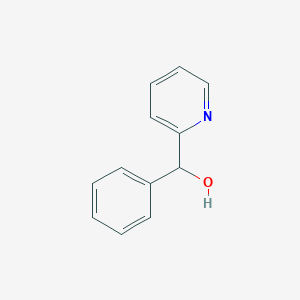
![10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B192789.png)
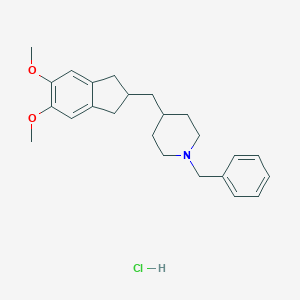
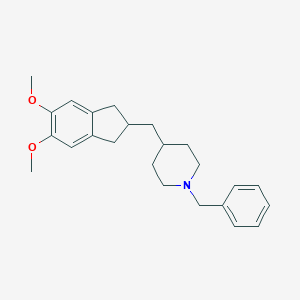
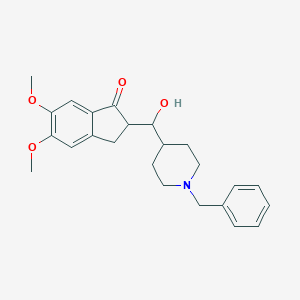
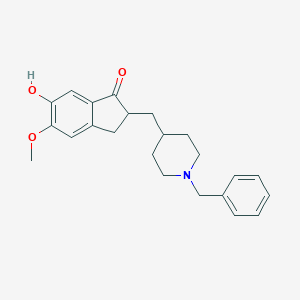
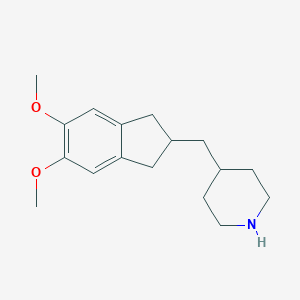
![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B192812.png)
